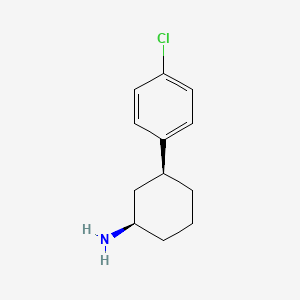
rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine: is a chiral amine compound characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-chlorobenzylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods is optimized for cost-effectiveness and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the cyclohexane ring or the phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, reduced cyclohexane derivatives, and substituted phenyl derivatives.
科学的研究の応用
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: The compound may be used to study the inhibition of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmacological Research:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the chlorophenyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- rel-(1R,3S)-3-(4-Fluorophenyl)cyclohexan-1-amine
- rel-(1R,3S)-3-(4-Bromophenyl)cyclohexan-1-amine
- rel-(1R,3S)-3-(4-Methylphenyl)cyclohexan-1-amine
Uniqueness
The presence of the 4-chlorophenyl group distinguishes rel-(1R,3S)-3-(4-Chlorophenyl)cyclohexan-1-amine from its analogs. This substitution can influence the compound’s reactivity, biological activity, and physical properties, making it unique in its applications and effects.
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
(1R,3S)-3-(4-chlorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12+/m0/s1 |
InChIキー |
QHGWVAJKFGMLOZ-CMPLNLGQSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H](C1)N)C2=CC=C(C=C2)Cl |
正規SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



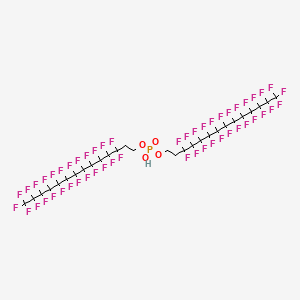
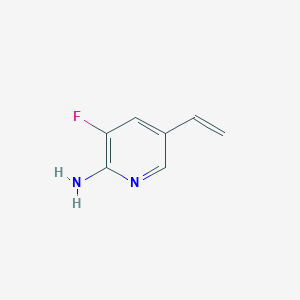
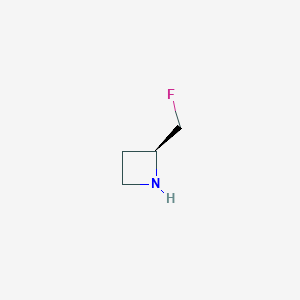
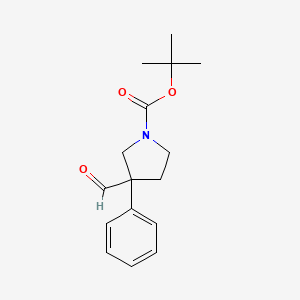
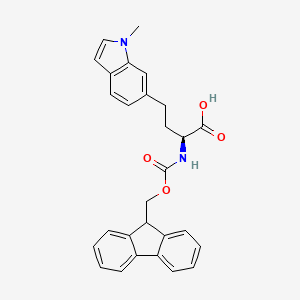
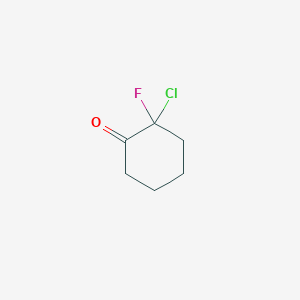

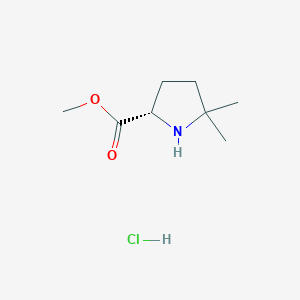
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)

![[3-(Methylamino)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B12850781.png)

